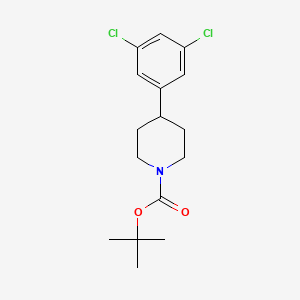

N-Boc-4-(3,5-Dichlorophenyl)piperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Organic and Medicinal Chemistry Research

Piperidine derivatives are integral to drug design, appearing in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. google.comdtic.mil This widespread application is due to the piperidine ring's ability to serve as a versatile scaffold, which can be readily functionalized to create a diverse array of molecules. The introduction of a piperidine moiety can modulate a molecule's properties by:

Improving Pharmacokinetic Profiles: The basic nitrogen of the piperidine ring can be protonated at physiological pH, often enhancing aqueous solubility and allowing for favorable interactions with biological targets.

Enhancing Biological Activity and Selectivity: The three-dimensional structure of the piperidine ring allows for the precise spatial arrangement of substituents, which can lead to highly specific interactions with enzymes and receptors. whiterose.ac.ukchemicalbook.com

Modulating Physicochemical Properties: The presence of the piperidine scaffold can influence a compound's lipophilicity, polarity, and metabolic stability. whiterose.ac.ukchemicalbook.com

The development of efficient and cost-effective methods for synthesizing substituted piperidines is, therefore, a critical focus of modern organic chemistry. google.com

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(3,5-dichlorophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21Cl2NO2/c1-16(2,3)21-15(20)19-6-4-11(5-7-19)12-8-13(17)10-14(18)9-12/h8-11H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXDLDYGZRULGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21Cl2NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650666 | |

| Record name | tert-Butyl 4-(3,5-dichlorophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959246-49-2 | |

| Record name | tert-Butyl 4-(3,5-dichlorophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Boc 4 3,5 Dichlorophenyl Piperidine and Analogues

Convergent and Linear Synthesis Strategies

Reductive Amination as a Key Step in Piperidine (B6355638) Functionalization

Reductive amination stands out as a cornerstone reaction for the formation of the C-N bond that links the piperidine ring to the aryl moiety. This reaction typically involves the condensation of a ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. The direct reductive amination of a piperidone with an aniline (B41778) is a common and efficient method for creating 4-arylaminopiperidine scaffolds. researchgate.net

A prevalent approach involves the reaction between an N-protected 4-piperidone (B1582916) and an appropriate aniline derivative. For instance, the synthesis of fentanyl analogues has utilized the reductive amination of N-Boc-4-piperidone with aniline using sodium triacetoxyborohydride (B8407120) (STAB) as the reducing agent. dtic.mil This method is valued for its mild conditions and broad substrate scope. More advanced strategies include rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts, which proceed through a reductive transamination process to yield N-aryl piperidines. nih.govacs.orgacs.org This reaction involves the initial reduction of the pyridinium ion, followed by hydrolysis and a subsequent reductive amination with an external amine. nih.gov

| Reaction Type | Reactants | Key Reagents/Catalysts | Product Type | Reference(s) |

| Direct Reductive Amination | N-Boc-4-piperidone, Aniline | Sodium triacetoxyborohydride (STAB) | N-Aryl-4-aminopiperidine | dtic.mil |

| Reductive Amination | N-Boc-piperidin-4-one, 3,4-dichloroaniline | Not specified | N-(3,4-dichlorophenyl)piperidin-4-amine derivative | researchgate.net |

| Reductive Transamination | Pyridinium salt, (Hetero)aryl amine | Rhodium catalyst, HCOOH | N-(Hetero)aryl piperidine | nih.govacs.org |

N-Boc-4-Piperidone as a Pivotal Starting Material for Dichlorophenylpiperidine Synthesis

N-Boc-4-piperidone is a commercially available and highly versatile building block for the synthesis of a wide array of 4-substituted piperidines, including the dichlorophenyl derivative. dtic.milchemicalbook.comyoutube.com Its utility stems from the presence of the ketone functionality, which is a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, and the Boc (tert-butyloxycarbonyl) protecting group on the nitrogen. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions, allowing for further functionalization of the piperidine nitrogen. dtic.mil

The synthesis of N-Boc-4-(3,5-dichlorophenyl)piperidine typically starts with the reductive amination of N-Boc-4-piperidone with 3,5-dichloroaniline. This key transformation directly installs the dichlorophenyl group at the 4-position of the piperidine ring. The reaction is often carried out using reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride. dtic.mil The resulting secondary amine can then be used in subsequent reactions or remain as the final product.

Alkylation and Acylation Reactions for Further Derivatization

Once the core this compound scaffold is assembled, further diversification can be achieved through alkylation and acylation reactions. If the Boc group is removed to yield the secondary amine, the piperidine nitrogen becomes a nucleophilic site for introducing a variety of substituents.

N-alkylation can be accomplished using alkyl halides in the presence of a base. researchgate.net For example, N-Boc protected 4-aminopyridines have been successfully alkylated using electrogenerated acetonitrile (B52724) anion under mild conditions, followed by deprotection to yield N-alkylated 4-aminopyridines. nih.gov Similarly, N-acylation is readily performed with acyl chlorides or anhydrides to introduce amide functionalities. dtic.mil These reactions expand the chemical space and allow for the fine-tuning of the molecule's properties. For instance, in the synthesis of fentanyl, the acylation of the piperidine-aniline nitrogen with propionyl chloride is a crucial step. dtic.mil

Stereoselective Synthesis and Chiral Control in Piperidine Architectures

The development of stereoselective methods is paramount when the desired piperidine derivative contains stereocenters, as is often the case for biologically active molecules. Achieving high levels of enantiomeric or diastereomeric purity is a significant challenge in modern synthetic chemistry.

Catalytic Dynamic Resolution for Enantiomerically Enriched Piperidines

Catalytic dynamic resolution (CDR) is a powerful strategy for the synthesis of enantiomerically enriched compounds from a racemic starting material. nih.govnih.govacs.org This technique involves the rapid, reversible racemization of a chiral intermediate while one enantiomer is selectively trapped in an irreversible reaction.

While direct application to 4-substituted piperidines is less common, the principle has been demonstrated effectively for 2-substituted piperidines. The CDR of N-Boc-2-lithiopiperidine, for example, uses a chiral ligand to resolve the racemic organolithium intermediate. nih.govacs.orguark.edu One enantiomer of the organolithium is then preferentially reacted with an electrophile. nih.govacs.org This methodology has been successfully applied to the enantioselective synthesis of various 2-aryl and 2-vinyl piperidines through a subsequent Negishi coupling reaction. nih.gov Such strategies highlight the potential for applying dynamic resolution principles to achieve chiral control in other positions of the piperidine ring.

| Method | Substrate | Key Features | Outcome | Reference(s) |

| Catalytic Dynamic Resolution (CDR) | rac-2-lithio-N-Boc-piperidine | Chiral ligand, organolithium racemization, electrophilic trapping | Enantiomerically enriched 2-substituted piperidines | nih.govacs.org |

| CDR followed by Negishi Coupling | N-Boc-2-lithiopiperidine | Transmetalation to organozinc, Pd-catalyzed coupling | Enantiomerically enriched 2-aryl- and 2-vinyl-piperidines | nih.gov |

Asymmetric Approaches to 4-Substituted Piperidine Derivatives

A variety of asymmetric synthetic routes have been developed to access chiral 4-substituted piperidines. These methods often involve the use of chiral catalysts, auxiliaries, or starting materials to induce stereoselectivity.

One notable approach is the catalytic asymmetric [4+2] annulation of imines with allenes, which can furnish highly functionalized piperidine derivatives with excellent stereoselectivity. nih.gov Another powerful method involves the rhodium-catalyzed asymmetric reductive Heck reaction of dihydropyridines with arylboronic acids. snnu.edu.cn This reaction provides 3-substituted tetrahydropyridines in high yield and enantioselectivity, which can then be reduced to the corresponding chiral piperidines. snnu.edu.cn Although this provides 3-substituted piperidines, the underlying strategy of asymmetric carbometalation of a partially reduced pyridine (B92270) ring is a significant advancement. snnu.edu.cn Furthermore, direct C-H functionalization strategies, such as the palladium-catalyzed β-arylation of N-Boc-piperidines, offer a direct route to 3-arylpiperidines, where ligand control is key to achieving regioselectivity. researchgate.net While not directly yielding 4-substituted products, these advanced methods demonstrate the increasing sophistication of tools available to synthetic chemists for creating complex, chiral piperidine architectures.

Introduction and Modification of the 3,5-Dichlorophenyl Moiety

The introduction of the 3,5-dichlorophenyl group onto the piperidine scaffold is a critical step, as is the potential for its subsequent modification to generate structural diversity.

Strategies for Aryl Ring Attachment at the C4 Position

The creation of the C(sp²)-C(sp³) bond between the 3,5-dichlorophenyl ring and the C4 position of the N-Boc-piperidine core is most commonly achieved through transition metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance. The two most prominent strategies are the Suzuki-Miyaura coupling and the Negishi coupling. numberanalytics.comwikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound, such as 3,5-dichlorophenylboronic acid, with a piperidine-derived electrophile. numberanalytics.comnumberanalytics.com Alternatively, a 4-piperidylboronic ester can be coupled with a suitable aryl halide like 1-bromo-3,5-dichlorobenzene (B43179). The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. organic-chemistry.org The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronate complex, and reductive elimination to yield the final product and regenerate the catalyst. numberanalytics.comnumberanalytics.com

Negishi Coupling: The Negishi coupling provides a powerful alternative, coupling an organozinc reagent with an organic halide. wikipedia.orgnumberanalytics.com For the synthesis of this compound, this can be accomplished by reacting a 4-(N-Boc-piperidyl)zinc halide with 1-bromo-3,5-dichlorobenzene or 1-iodo-3,5-dichlorobenzene. nih.gov This reaction is known for its high functional group tolerance and often proceeds under mild conditions. chem-station.com The synthesis of 4-arylpiperidines has been effectively demonstrated using a palladium/copper(I) co-catalyzed Negishi coupling of 4-(N-Boc-piperidyl)zinc iodide with various aryl halides. nih.gov

The following table summarizes typical conditions for these cross-coupling reactions.

| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Temp. | Ref. |

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | Phosphine (e.g., PCy₃, P(t-Bu)₃) | K₂CO₃, Cs₂CO₃, KF | Toluene, Dioxane, Water | RT - 100 °C | numberanalytics.comorganic-chemistry.org |

| Negishi | Pd(PPh₃)₄, Ni(acac)₂ | Phosphine (e.g., dppf) | Not required | THF, DMF | RT - 80 °C | wikipedia.orgnih.gov |

| Negishi (Co-catalyzed) | Cl₂Pd(dppf) / Cu(I) species | dppf | Not required | THF | RT | nih.gov |

Chemical Modifications of the Dichlorophenyl Substituent

Once the 3,5-dichlorophenyl moiety is attached to the piperidine ring, further modifications can be envisioned to explore structure-activity relationships, although this is less common than varying the aryl group during the initial coupling. The presence of two electron-withdrawing chlorine atoms on the aromatic ring makes it electron-deficient, opening the possibility for nucleophilic aromatic substitution (SNAr). pressbooks.pub

The SNAr mechanism typically requires a strong nucleophile and an aromatic ring activated by potent electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group. pressbooks.pubnih.gov While chlorine is a leaving group, its electron-withdrawing effect is less powerful than that of a nitro group, meaning SNAr reactions on a dichlorophenyl ring generally require more forcing conditions, such as high temperatures and a very strong nucleophile (e.g., alkoxides, thiolates, or amides). The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.pub For 3,5-dichlorophenylpiperidine, a nucleophile could potentially substitute one of the chlorine atoms. The regioselectivity would be influenced by the combined electronic effects and steric hindrance.

Boc Group Manipulation in Multi-Step Syntheses

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis due to its stability under a wide range of conditions and its clean, acid-promoted removal. organic-chemistry.org

Selective N-Deprotection Strategies under Acidic Conditions

The removal of the N-Boc group is a critical step in multi-step syntheses to unmask the piperidine nitrogen for subsequent reactions, such as alkylation or acylation. acs.org This deprotection is achieved under acidic conditions, where protonation of the carbamate (B1207046) oxygen initiates fragmentation into the free amine, carbon dioxide, and a stable tert-butyl cation. organic-chemistry.org A variety of acidic reagents can be employed, offering a range of potencies and selectivities. acs.orgnih.gov

Strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in solvents like dioxane or ethyl acetate (B1210297) are standard for complete and rapid deprotection. acs.orgnih.gov However, these harsh conditions may not be suitable for substrates containing other acid-sensitive functional groups. nih.gov Milder and more selective methods have been developed to address this challenge. For instance, p-toluenesulfonic acid (p-TSA) in a deep eutectic solvent has been shown to efficiently deprotect N-Boc derivatives at room temperature. mdpi.com Another mild protocol uses oxalyl chloride in methanol, which can achieve deprotection under neutral-appearing conditions, possibly through the in situ generation of a reactive species. nih.govrsc.org The choice of reagent allows for fine-tuning the deprotection step to the specific needs of a complex synthesis. acs.org

The table below provides a comparative overview of common acidic deprotection reagents.

| Reagent | Typical Conditions | Characteristics | Ref. |

| Trifluoroacetic Acid (TFA) | 20-50% in DCM, RT | Strong acid, fast, common for full deprotection | acs.orgwikipedia.org |

| Hydrogen Chloride (HCl) | 4M in Dioxane or EtOAc, RT | Strong acid, generates amine hydrochloride salt | nih.gov |

| p-Toluenesulfonic Acid (p-TSA) | In Deep Eutectic Solvent, RT | Milder Brønsted acid, green alternative | mdpi.com |

| Oxalyl Chloride/Methanol | Methanol, RT | Mild, effective for acid-sensitive substrates | nih.govrsc.org |

| Nitric Acid (HNO₃) | CH₂Cl₂, RT | Effective, but may cause oxidation on activated rings | researchgate.net |

Orthogonal Protecting Group Schemes in Complex Target Synthesis

In the synthesis of complex molecules derived from this compound, other functional groups on the molecule or on subsequent building blocks may also require protection. An orthogonal protecting group strategy is essential in these cases. organic-chemistry.org This strategy employs multiple protecting groups within a single molecule that can be removed under distinct, non-interfering conditions. nih.govfiveable.me

Since the Boc group is labile to acid, it is orthogonal to protecting groups that are removed under basic, hydrogenolytic, or other specific conditions. wikipedia.orgorganic-chemistry.org This allows for the selective deprotection of one functional group while others remain intact. For example, a second amine in the molecule could be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is cleaved by a base like piperidine. wikipedia.org A hydroxyl or carboxyl group could be protected as a benzyl (B1604629) (Bn) ether or benzyl ester, respectively, which are removed by catalytic hydrogenolysis. nih.gov The use of an orthogonal scheme provides chemists with precise control over the sequence of synthetic transformations. fiveable.me

The following table lists common protecting groups that are orthogonal to the Boc group.

| Protecting Group | Abbreviation | Structure | Cleavage Conditions | Orthogonality to Boc | Ref. |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-NR₂ | Base (e.g., 20% piperidine in DMF) | Cleaved by base, stable to acid | wikipedia.orgresearchgate.net |

| Carbobenzyloxy | Cbz or Z | Cbz-NR₂ | H₂/Pd-C (Hydrogenolysis) | Cleaved by hydrogenolysis, stable to mild acid | wikipedia.org |

| Benzyl | Bn | Bn-OR | H₂/Pd-C (Hydrogenolysis) | Cleaved by hydrogenolysis, stable to mild acid | nih.govub.edu |

| Allyloxycarbonyl | Alloc | Alloc-NR₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Cleaved by transition metal, stable to acid/base | fiveable.me |

N Boc 4 3,5 Dichlorophenyl Piperidine As a Key Intermediate and Scaffold in Chemical Synthesis

Utility in the Construction of Diverse Nitrogen Heterocycles

The strategic placement of functional groups and protecting groups on the N-Boc-4-(3,5-dichlorophenyl)piperidine scaffold makes it an exceptionally useful starting material for creating a wide range of more complex nitrogen-containing heterocyclic compounds.

Building Block for Pharmaceutical Intermediates

This compound serves as a critical starting material for the synthesis of various pharmaceutical intermediates. The presence of the Boc protecting group is fundamental to its utility, enabling chemists to perform selective transformations on other parts of the molecule. nbinno.com Once the desired molecular complexity is achieved, the Boc group can be cleanly removed to unmask the piperidine (B6355638) nitrogen for further reactions, such as N-alkylation or N-arylation.

This stepwise approach is exemplified in the synthesis of various active pharmaceutical ingredients (APIs). For instance, related N-Boc-4-substituted piperidines are foundational to the synthesis of potent analgesics like fentanyl and its analogues. dtic.milcaymanchem.com In a typical sequence, a precursor like N-Boc-4-piperidone undergoes reductive amination, followed by acylation. dtic.mil The Boc group is then removed to allow for the final alkylation of the piperidine nitrogen. dtic.mil While not directly fentanyl, the 3,5-dichlorophenyl group on the target molecule suggests its use in creating compounds targeting specific receptor pockets where such a substitution pattern is favorable. Research into dopamine (B1211576) D3 receptor antagonists, for example, has involved the synthesis of analogues with dichlorophenylpiperazine moieties, highlighting the relevance of the dichlorophenyl group in designing neurologically active agents. nih.gov

The general synthetic utility of N-Boc protected piperidines is well-established. For example, N-Boc-piperidine-4-carboxylic acid is a key intermediate used to build complex molecules for neuroscience research and other therapeutic areas. nbinno.comnbinno.com The predictable reactivity of such building blocks is essential for the reliable production of pharmaceutical intermediates. nbinno.com

Precursor for Advanced Organic Compounds

The piperidine ring itself can be elaborated into more complex heterocyclic systems. For example, N-Boc protected piperidine carboxylic acids have been used as starting materials to synthesize novel heterocyclic amino acids, such as pyrazole-carboxylates. nih.gov This involves converting the piperidine derivative into a β-keto ester, which then undergoes cyclization with hydrazines to form the pyrazole (B372694) ring. nih.gov This demonstrates how the piperidine scaffold can be a foundation for constructing fused or linked heterocyclic systems with unique properties.

The synthesis of such advanced compounds relies on the robust nature of the N-Boc protecting group, which allows for a wide range of synthetic transformations to be performed on other parts of the molecule without affecting the piperidine nitrogen. nbinno.com

Scaffold Design and Modification for Academic Investigations

In academic research, this compound provides a stable and modifiable platform for fundamental studies in medicinal chemistry and drug design.

Exploration of the Piperidine Ring as a Privileged Scaffold in Drug Discovery Research

The piperidine ring is considered a privileged scaffold because it is a structural feature present in a multitude of drugs across various therapeutic areas, including central nervous system modulators, antihistamines, and anticancer agents. nbinno.comdtic.mil Its popularity stems from several advantageous properties:

Structural Versatility: The piperidine ring is a non-planar, six-membered ring that can adopt various chair and boat conformations. This three-dimensional character allows for the precise spatial orientation of substituents, which is critical for selective binding to biological targets. nbinno.com

Physicochemical Modulation: The nitrogen atom in the piperidine ring is basic, allowing for the formation of salts which can improve solubility and other pharmacokinetic properties. The introduction of substituents can modulate the lipophilicity and polarity of the molecule. nbinno.com

Synthetic Accessibility: A vast number of synthetic methods exist for the construction and derivatization of the piperidine ring, making it a highly accessible scaffold for chemists. google.com

The use of this compound in academic research allows for the exploration of how the specific 3,5-dichlorophenyl substitution pattern influences the biological activity of compounds built upon this privileged scaffold. This specific substitution provides significant lipophilicity and can engage in specific interactions, such as halogen bonding, with protein targets.

Systematic Derivatization for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. This compound is an ideal starting point for such studies. After deprotection of the Boc group, the secondary amine becomes a handle for systematic derivatization.

Researchers can synthesize a series of analogues by introducing a variety of substituents onto the piperidine nitrogen. This allows for the systematic probing of the target's binding pocket. For example, studies on other 4-substituted piperidines have shown how modifying the N-substituent can drastically alter receptor affinity and selectivity. nih.gov SAR studies on a series of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[3-(substituted)-1-azetidinyl]-ethyl}-2-piperidones demonstrated how modifications aimed at reducing hydrogen bonding potential could improve oral absorption. researchgate.net Similarly, SAR studies on dimeric 3,5-bis(benzylidene)-4-piperidones have been used to correlate physicochemical properties with cytotoxic potency. mdpi.com

A hypothetical SAR study starting from this compound could involve the generation of a library of amides or amines, as shown in the table below, to explore the impact of N-substitution on a specific biological target.

| Derivative | R-Group on Piperidine Nitrogen | Potential Property Explored |

| Amide Series | -C(O)CH₃ | Introduction of a hydrogen bond acceptor |

| -C(O)Ph | Introduction of an aromatic group | |

| -C(O)CH₂CH₂COOH | Introduction of a polar, acidic group | |

| Amine Series | -CH₃ | Small alkyl substitution |

| -CH₂Ph | Introduction of a bulky, lipophilic group | |

| -CH₂CH₂OH | Introduction of a polar, hydrogen bond donor |

This table represents a hypothetical set of derivatives for an SAR study.

Application in Combinatorial and Library Synthesis Approaches

Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. These libraries are then screened for biological activity, accelerating the drug discovery process. This compound is well-suited for use in combinatorial synthesis, particularly in solid-phase synthesis. crsubscription.com

In a typical solid-phase approach, a molecule is anchored to a solid support (resin), and then sequential chemical reactions are carried out. crsubscription.com The use of a solid support simplifies the purification process, as excess reagents and by-products can be washed away after each step.

Generation of Compound Libraries for Academic Screening Initiatives

The strategic use of privileged scaffolds is a cornerstone of modern medicinal chemistry and chemical biology. These molecular frameworks are recurrent motifs in biologically active compounds and serve as excellent starting points for the construction of compound libraries. This compound represents such a privileged scaffold, combining the conformational constraints of the piperidine ring with the specific electronic and steric properties of the 3,5-dichlorophenyl group. Its structure is primed for diversification, making it an ideal candidate for generating compound libraries aimed at academic high-throughput screening (HTS) initiatives. These initiatives seek to identify novel chemical probes to interrogate biological pathways and discover starting points for drug development programs.

The generation of compound libraries from this compound typically follows a diversity-oriented synthesis (DOS) approach. acs.orgcam.ac.ukfrontiersin.orgrasayanjournal.co.in This strategy aims to create a collection of structurally diverse molecules from a common starting material through a series of branching reaction pathways. The N-Boc protecting group and the reactive sites on the piperidine and phenyl rings offer multiple handles for chemical modification.

A primary point of diversification involves the piperidine nitrogen. The tert-butyloxycarbonyl (Boc) protecting group can be readily removed under acidic conditions to yield the free secondary amine. This amine serves as a versatile nucleophile for a wide array of chemical transformations, allowing for the introduction of a diverse set of substituents. For academic screening purposes, a library of amides, sulfonamides, ureas, and tertiary amines can be rapidly assembled.

Another key strategy for diversification is the functionalization of the piperidine ring itself. While direct C-H functionalization of the piperidine ring can be challenging, methods such as palladium-catalyzed C(sp³)–H arylation have been developed for N-Boc-piperidines, allowing for the introduction of various aryl groups at the 3-position. rsc.org Furthermore, the 4-position of the piperidine ring can be a site for introducing further diversity, although this often requires synthesis from a more functionalized precursor.

The 3,5-dichlorophenyl moiety also presents opportunities for diversification, primarily through cross-coupling reactions that can substitute the chlorine atoms. However, these reactions often require harsh conditions that may not be compatible with the rest of the molecule. A more common approach is to utilize the inherent properties of the dichlorophenyl group to influence the biological activity of the library members.

Academic screening libraries are often designed to cover a broad chemical space to maximize the chances of finding a hit against a variety of biological targets. nih.gov The table below illustrates a hypothetical library generated from this compound, showcasing the diversity that can be achieved through derivatization of the piperidine nitrogen.

Table 1: Exemplar Compound Library from this compound via N-Deprotection and Acylation

| Compound ID | Starting Material | Reagent | Resulting Functional Group | Final Structure |

| LIB-001 | 4-(3,5-Dichlorophenyl)piperidine (B1390749) | Acetyl Chloride | Acetamide | |

| LIB-002 | 4-(3,5-Dichlorophenyl)piperidine | Benzoyl Chloride | Benzamide | |

| LIB-003 | 4-(3,5-Dichlorophenyl)piperidine | Dansyl Chloride | Sulfonamide | |

| LIB-004 | 4-(3,5-Dichlorophenyl)piperidine | Phenyl Isocyanate | Urea | |

| LIB-005 | 4-(3,5-Dichlorophenyl)piperidine | Benzaldehyde, NaBH(OAc)₃ | Tertiary Amine |

The compounds in such a library would then be submitted for high-throughput screening against a panel of biological targets, which could include enzymes, receptors, and ion channels. The data generated from these screens can reveal structure-activity relationships (SAR) and identify promising hit compounds for further optimization. For example, a screening campaign might identify a particular N-acyl derivative as a potent inhibitor of a specific kinase, providing a starting point for the development of new anti-cancer agents.

The research findings from the screening of such libraries are often published in open-access journals, contributing to the broader scientific community's understanding of chemical biology and drug discovery. The availability of diverse and well-characterized compound libraries is crucial for the success of academic screening initiatives.

Structure Activity Relationship Sar Studies of N Boc 4 3,5 Dichlorophenyl Piperidine Derivatives

Elucidation of Structural Features Influencing Ligand-Target Interactions

The 4-arylpiperidine scaffold is a well-established privileged structure in drug design, known for its presence in a multitude of biologically active compounds. The interaction of these ligands with their respective targets is governed by a combination of steric, electronic, and hydrophobic factors. For derivatives of 4-(3,5-dichlorophenyl)piperidine (B1390749), several structural features are paramount. The piperidine (B6355638) ring itself, with its basic nitrogen atom, often engages in ionic interactions with acidic residues in the binding pocket of a receptor. The orientation of the 4-phenyl group, whether axial or equatorial, can significantly influence the compound's functional activity, determining whether it acts as an agonist or an antagonist.

Impact of Substituents on the Piperidine Core and Phenyl Moieties on Receptor Binding Profiles

Systematic modifications of the N-Boc-4-(3,5-dichlorophenyl)piperidine scaffold have demonstrated that even minor changes can lead to significant shifts in receptor binding affinity and selectivity.

Substituents on the Piperidine Nitrogen: The replacement of the Boc group with different substituents is a common strategy to explore the chemical space around the piperidine nitrogen. For instance, in related 4-arylpiperidine series, the introduction of small alkyl groups, aralkyl groups like phenylethyl, or more complex heterocyclic systems can dramatically alter the compound's interaction with the target. The basicity of the piperidine nitrogen is a critical factor; protonation at physiological pH allows for the formation of a key salt bridge with aspartate residues in many G-protein coupled receptors (GPCRs).

Substituents on the Phenyl Ring: The 3,5-dichloro substitution is a specific feature that impacts activity. In broader SAR studies of 4-phenylpiperidines, the nature and position of substituents on the phenyl ring are known to be critical for affinity and selectivity. For example, electron-withdrawing groups like chlorine can influence the pKa of the piperidine nitrogen and enhance hydrophobic interactions. The table below illustrates how modifications to a related 4-arylpiperidine scaffold can affect binding affinity for a hypothetical receptor, demonstrating the principles that would apply to derivatives of 4-(3,5-dichlorophenyl)piperidine.

| Compound | R1 (N-substituent) | R2 (Phenyl Substituent) | Binding Affinity (Ki, nM) |

|---|---|---|---|

| 1 | -H | 3,5-dichloro | 580 |

| 2 | -CH3 | 3,5-dichloro | 150 |

| 3 | -CH2CH2Ph | 3,5-dichloro | 15 |

| 4 | -Boc | 3,5-dichloro | >10000 |

| 5 | -CH2CH2Ph | 4-chloro | 45 |

| 6 | -CH2CH2Ph | H | 120 |

Conformational Analysis and its Correlation with Ligand-Target Interactions

The conformational flexibility of the piperidine ring is a crucial aspect of the SAR of 4-arylpiperidine derivatives. The ring can adopt various chair, boat, and twist-boat conformations, with the chair form being the most stable. The substituent at the 4-position, in this case, the 3,5-dichlorophenyl group, can exist in either an axial or an equatorial orientation. The energetic preference for the equatorial conformation is a well-established principle in cyclohexane (B81311) chemistry and generally applies to piperidines as well.

Computational studies and NMR analysis of related 4-arylpiperidine antagonists have shown that the equatorial orientation of the aryl group is often a prerequisite for high-affinity binding. This conformation allows for optimal placement of the aryl ring within a hydrophobic pocket of the receptor, while the piperidine nitrogen engages in the aforementioned ionic interactions. In contrast, an axial orientation may lead to steric clashes or a less favorable binding mode, resulting in reduced affinity or a switch in functional activity. The N-substituent also plays a role in the conformational equilibrium of the piperidine ring, and its size and nature can influence the preference for the equatorial or axial placement of the 4-aryl group.

Rational Design Principles Derived from SAR Data for Modifying Biological Interactions

The collective SAR data for 4-arylpiperidine derivatives, including those related to the 4-(3,5-dichlorophenyl)piperidine scaffold, have given rise to several rational design principles. researchgate.net These principles guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

One key principle is the modulation of the basicity of the piperidine nitrogen. Fine-tuning the pKa of this nitrogen can optimize the ionic interaction with the target receptor and influence properties like membrane permeability and oral bioavailability. This can be achieved by introducing electron-withdrawing or electron-donating groups on the N-substituent or the phenyl ring.

Another important design strategy involves exploring the steric and electronic requirements of the hydrophobic pocket that accommodates the aryl group. The 3,5-dichloro substitution provides a specific hydrophobic and electronic profile. Further optimization might involve replacing the chlorine atoms with other halogens (e.g., fluorine, bromine) or with other lipophilic groups to probe for additional interactions.

The nature and length of the N-substituent are also critical variables. Extending the N-substituent with a flexible chain can allow the ligand to reach and interact with secondary binding pockets, often leading to increased affinity and selectivity. The introduction of chiral centers in the piperidine ring or the N-substituent can lead to enantiomers with significantly different biological activities, a principle that is widely exploited in modern drug design. researchgate.net By systematically applying these principles, medicinal chemists can rationally design novel ligands based on the this compound scaffold with tailored biological activities.

Computational Chemistry and Molecular Modeling Studies of N Boc 4 3,5 Dichlorophenyl Piperidine and Analogues

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This technique is widely used to predict the binding mode of a ligand to the active site of a receptor, providing valuable information about the intermolecular interactions that stabilize the complex.

Molecular docking studies on analogues of N-Boc-4-(3,5-Dichlorophenyl)piperidine have revealed specific binding modes within the active sites of various enzymes and receptors. For instance, studies on (3,5-dichlorophenyl)pyridine-derived inhibitors targeting the proprotein convertase furin have shown that the 3,5-dichlorophenyl moiety plays a critical role in binding. acs.org These inhibitors induce a significant conformational change in the active site, creating a new hydrophobic pocket where the dichlorophenyl group is accommodated. acs.org This induced-fit mechanism highlights the importance of the dichlorophenyl substituent in achieving high binding affinity. acs.org

The identification of these active site hotspots is crucial for the design of more potent and selective inhibitors. By understanding which regions of the active site are critical for binding, medicinal chemists can design new analogues with modified substituents to enhance these interactions.

The stability of the ligand-receptor complex is quantified by its interaction energy, which is composed of various non-covalent interactions such as hydrogen bonds, van der Waals forces, electrostatic interactions, and hydrophobic interactions. Molecular docking programs can estimate these energies, providing a rank-ordering of different binding poses.

In studies of piperidine (B6355638) derivatives, key amino acid residues in the active site that are crucial for binding have been identified. For example, in the case of furin inhibitors, interactions with catalytic residues and the formation of water-bridged electrostatic interactions have been observed. acs.org The dichlorophenyl moiety itself often engages in hydrophobic interactions with non-polar residues like tryptophan, which can be exposed upon ligand binding. acs.org

The following table summarizes the types of interactions and the key residues that are often involved in the binding of dichlorophenylpiperidine analogues, based on computational studies of similar compounds.

| Interaction Type | Key Interacting Residues (Examples) | Role in Binding |

| Hydrophobic Interactions | Tryptophan, Phenylalanine, Leucine, Isoleucine | Stabilization of the dichlorophenyl ring within a hydrophobic pocket. |

| Hydrogen Bonding | Aspartate, Glutamate, Serine, Threonine, Water molecules | Anchoring the ligand in the active site and providing specificity. |

| Halogen Bonding | Backbone carbonyls, Electron-rich residues | The chlorine atoms of the dichlorophenyl group can act as halogen bond donors. |

| Van der Waals Forces | Various residues in close proximity | Contribute to the overall binding affinity. |

This table is a generalized representation based on findings from related dichlorophenyl-containing inhibitors and may not be exhaustive for all potential targets.

Conformational Space Exploration and Energy Minimization Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule in different environments. For this compound, the conformational flexibility of the piperidine ring is a key determinant of its binding properties.

The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents can influence the preference for axial or equatorial positions. For the 4-(3,5-Dichlorophenyl) group, an equatorial position is generally favored to avoid unfavorable 1,3-diaxial interactions. The bulky N-Boc group also has a significant impact on the conformational equilibrium of the piperidine ring.

Energy minimization studies, often performed using molecular mechanics force fields, are used to calculate the potential energy of different conformations and identify the most stable ones. These studies can provide insights into the preferred shape of this compound in solution and how this conformation might change upon binding to a receptor.

A recent study on the synthesis of various regio- and diastereoisomers of methyl-substituted pipecolinates highlighted the importance of stereochemistry in defining the three-dimensional shape of piperidine fragments. icr.ac.uk This underscores the need for detailed conformational analysis when designing piperidine-based drug candidates. icr.ac.uk

Advanced Modeling Techniques in Piperidine Derivative Research (e.g., QM/MM, Molecular Dynamics)

To gain a more dynamic and accurate understanding of ligand-receptor interactions, more advanced computational techniques are often employed.

Quantum Mechanics/Molecular Mechanics (QM/MM) methods combine the accuracy of quantum mechanics for the reactive or key interaction part of the system (e.g., the ligand and the active site residues) with the efficiency of molecular mechanics for the rest of the protein. This approach allows for a more precise description of electronic effects, such as charge transfer and polarization, which are important for understanding reaction mechanisms and binding affinities. lookchem.com For piperidine derivatives, QM/MM can be used to study enzymatic reactions where the piperidine-containing compound is a substrate or an inhibitor. lookchem.com

Molecular Dynamics (MD) simulations provide a dynamic view of the molecular system over time. By simulating the movements of the ligand and the receptor, MD can reveal the stability of the binding pose predicted by docking, identify conformational changes that occur upon binding, and calculate binding free energies. MD simulations of piperidine derivatives have been used to validate docking results and to understand the dynamic nature of the interactions within the binding pocket. nih.gov These simulations can highlight the flexibility of certain regions of the protein and the ligand, providing a more realistic picture of the binding event.

The use of these advanced modeling techniques is becoming increasingly common in the study of piperidine derivatives, offering a deeper level of insight that complements experimental studies and guides the design of new and improved molecules.

Structural Elucidation and Characterization Methodologies

X-ray Crystallography for Definitive Structural Determination

X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the direct visualization of the molecule's conformation, bond lengths, and bond angles.

Co-Crystallization with Biological Macromolecules for Mechanistic Insights

The technique of co-crystallization involves crystallizing a small molecule, such as N-Boc-4-(3,5-dichlorophenyl)piperidine, with a biological macromolecule, typically a protein or enzyme. While specific co-crystal structures involving this exact compound are not prominently reported in the literature, this methodology is crucial for understanding drug-target interactions. If this compound were to be investigated as a potential inhibitor of an enzyme, for instance, a co-crystal structure would reveal the precise binding mode, identify key intermolecular interactions (like hydrogen bonds or hydrophobic contacts) within the active site, and elucidate the mechanism of action at a molecular level. researchgate.net Such studies are fundamental in structure-based drug design, guiding the optimization of lead compounds to enhance potency and selectivity. researchgate.netrsc.org

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding) within Crystal Lattices

The supramolecular architecture of crystalline this compound would be defined by various non-covalent interactions. The carbonyl oxygen of the N-Boc group is a potential hydrogen bond acceptor, capable of forming C-H···O interactions with protons from neighboring molecules.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structure of this compound in solution, providing detailed information about the chemical environment of each atom.

¹H, ¹³C, and ¹⁵N NMR for Structural Confirmation and Isomer Differentiation

The ¹H and ¹³C NMR spectra provide a fingerprint of the molecule. The signals in the spectra correspond to the different hydrogen and carbon atoms in the molecule, and their chemical shifts, multiplicities, and integration values are used to confirm the structure.

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the dichlorophenyl ring, the protons of the piperidine (B6355638) ring, and the nine equivalent protons of the tert-butyl group of the Boc protector. The aromatic protons would typically appear in the downfield region (around 7.2-7.4 ppm). The piperidine protons would resonate in the aliphatic region, with those adjacent to the nitrogen appearing further downfield due to the electron-withdrawing effect of the carbamate (B1207046). uva.nlchemicalbook.com The large singlet for the tert-butyl group is a hallmark of the Boc group and is expected around 1.4-1.5 ppm. uva.nl

¹³C NMR: The ¹³C spectrum would confirm the presence of all 16 carbon atoms. Distinct signals would be observed for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the tert-butyl group (~28 ppm), and the carbons of the dichlorophenyl and piperidine rings. mdpi.comoregonstate.edu The chemical shifts of the piperidine carbons provide information about the ring conformation. chemicalbook.comorganicchemistrydata.org

¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable information. The nitrogen atom of the piperidine ring, being part of a carbamate, would have a characteristic chemical shift that is distinct from that of a simple amine, confirming the presence of the Boc protecting group. nih.gov

The following table summarizes the anticipated NMR data based on known values for similar structures.

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Boc C(CH₃)₃ | ~1.47 (singlet, 9H) | ~28.4 (3 carbons) |

| Boc C (CH₃)₃ | - | ~79.5 |

| Boc C=O | - | ~154.7 |

| Piperidine H2/H6 (axial/equatorial) | ~2.8 (multiplet, 2H) / ~4.2 (multiplet, 2H) | ~40-45 |

| Piperidine H3/H5 (axial/equatorial) | ~1.6-1.9 (multiplets, 4H) | ~28-32 |

| Piperidine H4 | ~2.6-2.8 (multiplet, 1H) | ~40-42 |

| Dichlorophenyl C1' | - | ~145-148 |

| Dichlorophenyl C2'/C6' | ~7.2-7.3 (doublet, 2H) | ~126-128 |

| Dichlorophenyl C3'/C5' | - | ~135 |

| Dichlorophenyl C4' | ~7.3-7.4 (triplet, 1H) | ~128-130 |

| Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions. |

2D NMR Techniques (e.g., HMBC, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional NMR techniques are employed to resolve structural ambiguities and confirm atomic connectivity and spatial relationships.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC would be instrumental in definitively connecting the phenyl ring to the piperidine ring. For instance, correlations would be expected between the proton at C4 of the piperidine ring and the quaternary carbon C1' of the phenyl ring. It would also confirm the connectivity within the Boc group, showing correlations from the tert-butyl protons to the quaternary and carbonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, which is critical for determining stereochemistry. researchgate.net In the chair conformation of the piperidine ring, NOESY can distinguish between axial and equatorial protons. For example, a strong NOE correlation is expected between protons in a 1,3-diaxial relationship. This data confirms the chair conformation and the relative orientation of the substituents on the ring. acs.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unequivocal determination of a compound's elemental composition. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula. This is achieved by distinguishing between ions of the same nominal mass but different elemental compositions.

In the characterization of this compound, HRMS serves to validate the predicted molecular formula of C₁₆H₂₁Cl₂NO₂. The technique provides an experimentally observed mass-to-charge ratio (m/z) that can be compared to a theoretically calculated value for the expected ion. For instance, in electrospray ionization (ESI) in positive mode, the compound is typically observed as the protonated molecule, [M+H]⁺.

The theoretical exact mass of the neutral compound (C₁₆H₂₁Cl₂NO₂) is calculated by summing the masses of its constituent isotopes. The validation of this formula is confirmed when the experimentally measured m/z value from the HRMS analysis closely matches the calculated mass of the protonated species. While specific experimental data for this compound is not publicly available, the principle remains a cornerstone of its structural confirmation. The expected high-resolution mass data is presented in the table below.

Interactive Data Table: HRMS Data for this compound

| Molecular Formula | Ion Species | Calculated m/z | Observed m/z | Reference |

| C₁₆H₂₁Cl₂NO₂ | [M+H]⁺ | 346.0971 | Data not available | N/A |

This level of precision is crucial for differentiating between potential structures and confirming the successful synthesis of the target compound.

Emerging Research Directions and Future Perspectives

Development of More Efficient and Sustainable Synthetic Routes for Piperidine (B6355638) Architectures

The synthesis of highly functionalized piperidine rings, such as N-Boc-4-(3,5-Dichlorophenyl)piperidine, is a cornerstone of modern pharmaceutical research. The development of efficient and sustainable synthetic methodologies is crucial for the timely and cost-effective production of these valuable building blocks. Current research focuses on moving beyond traditional multi-step syntheses towards more streamlined and environmentally benign approaches.

A promising strategy for the synthesis of 4-arylpiperidines involves transition metal-catalyzed cross-coupling reactions. For instance, a cobalt-catalyzed arylation of 4-halopiperidines with aryl Grignard reagents has been explored. benthamscience.com This method offers a potential route to this compound by coupling an appropriate 4-halopiperidine precursor with a 3,5-dichlorophenyl Grignard reagent.

Another area of intense investigation is the direct C-H arylation of N-Boc-piperidine. Palladium-catalyzed β-arylation of Boc-piperidines has been reported to yield valuable 3-arylpiperidines. nih.govnih.govtandfonline.com While this methodology focuses on the 3-position, further development of ligand-controlled regioselective C-H arylation could pave the way for a direct and atom-economical synthesis of 4-arylpiperidines, including the 3,5-dichlorophenyl substituted variant. Recent advancements have demonstrated a two-step, modular approach combining biocatalytic C-H oxidation with radical cross-coupling, significantly reducing the number of synthetic steps required for complex piperidines. news-medical.net

Furthermore, one-pot Negishi cross-coupling reactions of protected 4-hydroxypiperidines provide a direct route to α-arylated piperidines. rsc.org Adapting such one-pot procedures for the synthesis of 4-arylpiperidines could offer significant advantages in terms of efficiency and sustainability. The development of these advanced synthetic methods is critical for accessing not only this compound but also a diverse range of related analogs.

Exploration of Novel Chemical Modifications and Derivative Libraries

The this compound scaffold is a versatile starting point for the creation of extensive derivative libraries. The Boc (tert-butoxycarbonyl) protecting group plays a crucial role in this process, as it can be readily removed under mild acidic conditions to expose the piperidine nitrogen for further functionalization. jddhs.com This allows for the systematic introduction of a wide variety of substituents, leading to new chemical entities with potentially diverse pharmacological profiles.

The synthesis of N-aryl-substituted 4-piperidones has been a subject of ongoing research due to their importance as synthetic intermediates for a considerable number of pharmacologically active agents. researchgate.net The this compound core can be incorporated into more complex structures, such as piperidine-dihydropyridine hybrids, which have shown promise as anticancer agents. nih.gov

Moreover, the generation of derivative libraries from precursors like N-Boc-piperidine-4-carbonitrile allows for the synthesis of compounds such as aminomethylated fluoropiperidines and piperidinecarboxylic acids, which have been investigated as protein kinase B and GlyT1 inhibitors, respectively. mdpi.com The exploration of such modifications on the this compound framework could lead to the discovery of novel drug candidates. The synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as novel heterocyclic amino acids further illustrates the potential for creating diverse building blocks from piperidine precursors. acs.org

The following table showcases examples of related N-Boc-piperidine precursors and the types of derivatives that can be synthesized, highlighting the potential for library generation from this compound.

| Precursor Compound | Derivative Class | Potential Therapeutic Area |

| N-Boc-piperidine-4-carbonitrile | Aminomethylated fluoropiperidines | Undisclosed |

| N-Boc-piperidine-4-carbonitrile | Protein kinase B inhibitors | Oncology |

| N-Boc-piperidine-4-carbonitrile | GlyT1 inhibitors | Neurological Disorders |

| N-Boc-piperidine-dihydropyridine hybrids | Anticancer agents | Oncology |

Integration with Advanced Academic Screening Platforms for New Applications in Chemical Biology

High-throughput screening (HTS) platforms are instrumental in identifying new biological activities for chemical compounds. Integrating libraries of derivatives based on the this compound scaffold with these advanced screening platforms can accelerate the discovery of new applications in chemical biology and drug discovery.

The piperidine moiety is a well-established pharmacophore found in numerous approved drugs. enamine.net Systematic screening of this compound derivatives against a wide range of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, could uncover novel bioactivities. For example, piperidine derivatives have been investigated as potential analgesics targeting the µ-opioid receptor. tandfonline.com

Furthermore, the development of proteolysis-targeting chimeras (PROTACs) has emerged as a powerful therapeutic modality. These bifunctional molecules often incorporate a piperidine-containing E3 ligase ligand. chemicalbook.com The this compound scaffold could serve as a foundation for the design and synthesis of novel PROTACs, expanding the repertoire of "undruggable" targets.

The availability of diverse derivative libraries is crucial for the success of screening campaigns. The synthetic flexibility of this compound allows for the creation of such libraries, which can then be utilized in academic and industrial screening efforts to identify new lead compounds for various diseases.

Synergistic Application of Computational and Experimental Methods for Predictive Design and Optimization

The integration of computational and experimental approaches has become an indispensable part of modern drug discovery. jddhs.com In silico methods can significantly accelerate the design and optimization of novel compounds derived from the this compound scaffold.

Molecular docking and dynamics simulations can be employed to predict the binding modes and affinities of derivatives with specific biological targets. nih.govrsc.org For instance, molecular docking studies of piperidine-dihydropyridine hybrids against the Epidermal Growth Factor Receptor (EGFR) have revealed favorable binding interactions, suggesting their potential as anticancer agents. nih.gov Similar computational studies on derivatives of this compound could guide the selection of the most promising candidates for synthesis and experimental validation.

Quantitative Structure-Activity Relationship (QSAR) studies can help to identify the key structural features that contribute to the biological activity of a series of compounds. benthamscience.com By building QSAR models for derivatives of this compound, researchers can predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts.

The synergy between computational predictions and experimental validation creates a powerful feedback loop for lead optimization. Computational models can be refined based on experimental data, leading to more accurate predictions and a more efficient drug discovery process. This integrated approach will be crucial for unlocking the full therapeutic potential of the this compound scaffold.

Q & A

Q. What are the recommended synthetic routes for N-Boc-4-(3,5-Dichlorophenyl)piperidine, and how can purity be optimized?

Methodological Answer: The synthesis typically involves Boc-protection of the piperidine nitrogen followed by coupling with 3,5-dichlorophenyl groups. Key steps include:

- Boc Protection : React piperidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane under basic conditions (e.g., triethylamine) to form N-Boc-piperidine .

- Substituent Introduction : Use cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the 3,5-dichlorophenyl moiety. Catalytic systems like Pd(PPh₃)₄ and K₂CO₃ in THF/water mixtures are common .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>98%) .

Q. How can spectroscopic techniques (FT-IR, NMR) validate the structure of this compound?

Methodological Answer:

- FT-IR : Confirm Boc group presence via C=O stretch (~1680–1720 cm⁻¹) and N-H stretch (~3350 cm⁻¹). The dichlorophenyl C-Cl stretches appear at 550–750 cm⁻¹ .

- ¹H NMR : Piperidine protons resonate at δ 1.4–1.6 (Boc tert-butyl), δ 3.0–3.5 (piperidine CH₂), and aromatic protons (δ 7.0–7.5 for dichlorophenyl) .

- ¹³C NMR : Key signals include Boc carbonyl (δ ~155 ppm) and dichlorophenyl carbons (δ ~125–135 ppm) .

Q. What are the stability considerations for storing and handling this compound?

Methodological Answer:

- Storage : Store at 2–8°C under inert gas (argon or nitrogen) to prevent Boc group hydrolysis. Avoid moisture and light .

- Decomposition Risks : At elevated temperatures (>80°C), decomposition may release CO and NOₓ. Use fume hoods during high-temperature reactions .

- Handling : Use PPE (gloves, goggles) and avoid inhalation. In case of exposure, rinse skin/eyes with water and seek medical evaluation .

Advanced Research Questions

Q. How does the 3,5-dichlorophenyl substituent influence the compound’s electronic properties and reactivity?

Methodological Answer:

- Electronic Effects : The electron-withdrawing Cl groups reduce electron density on the phenyl ring, enhancing electrophilic substitution resistance. Computational studies (DFT) show decreased HOMO-LUMO gaps, increasing reactivity in charge-transfer reactions .

- Steric Effects : The meta-Cl arrangement creates steric hindrance, affecting regioselectivity in cross-coupling reactions. Optimize catalyst loading (e.g., Pd 5–10 mol%) to mitigate this .

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?

Methodological Answer:

- Data Validation : Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH, temperature) to confirm reproducibility .

- Structural Confirmation : Use X-ray crystallography or NOESY NMR to verify stereochemistry, as incorrect configurations may lead to conflicting bioactivity .

- Off-Target Screening : Perform selectivity profiling against related enzymes (e.g., aspartic proteases) to rule out non-specific effects .

Q. How can computational modeling guide the design of this compound derivatives for drug discovery?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to predict binding modes to targets (e.g., renin). Prioritize derivatives with hydrogen bonds to catalytic residues (Asp38/Asp226 in renin) .

- QSAR Models : Corrogate substituent effects (e.g., Cl vs. Br) on IC₅₀ values. Electron-withdrawing groups typically enhance binding affinity .

- ADMET Prediction : Tools like SwissADME predict pharmacokinetics (e.g., logP <3 for oral bioavailability) to optimize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.